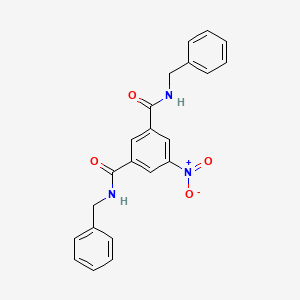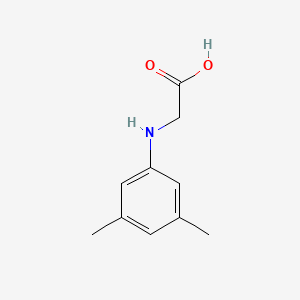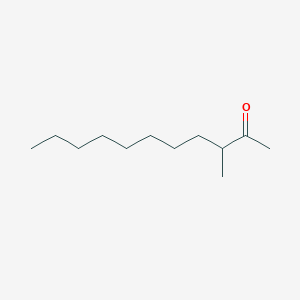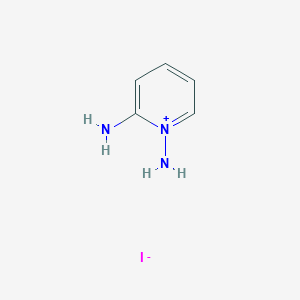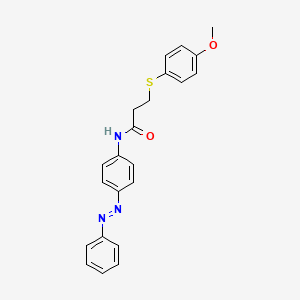
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is an organic compound that features a combination of aromatic rings, a thioether group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thioether linkage: This can be achieved by reacting 4-methoxythiophenol with an appropriate alkyl halide under basic conditions.
Formation of the diazenyl group: This step involves the diazotization of aniline followed by coupling with another aromatic compound.
Amide bond formation: The final step involves the reaction of the thioether and diazenyl intermediates with a suitable acylating agent to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The diazenyl group can be reduced to form corresponding amines.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the diazenyl group can also make it a candidate for studying enzyme interactions.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their aromatic and diazenyl functionalities.
Mechanism of Action
The mechanism of action of (E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering biochemical pathways. The thioether and diazenyl groups could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-3-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)propanamide: Similar structure but with a nitro group instead of a diazenyl group.
(E)-3-((4-methoxyphenyl)thio)-N-(4-aminophenyl)propanamide: Similar structure but with an amino group instead of a diazenyl group.
Uniqueness
(E)-3-((4-methoxyphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)propanamide is unique due to the presence of both thioether and diazenyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
1003526-55-3 |
|---|---|
Molecular Formula |
C22H21N3O2S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-phenyldiazenylphenyl)propanamide |
InChI |
InChI=1S/C22H21N3O2S/c1-27-20-11-13-21(14-12-20)28-16-15-22(26)23-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,26) |
InChI Key |
FVMYOEANLJQHPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


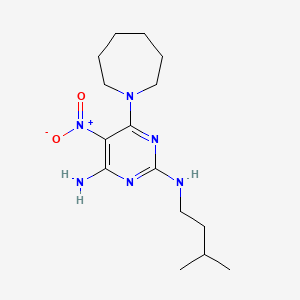
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
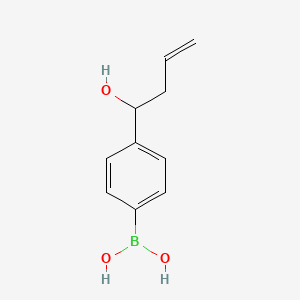
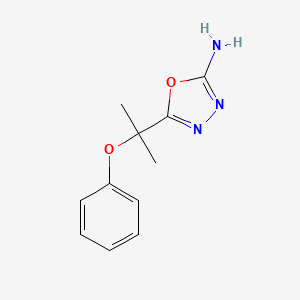
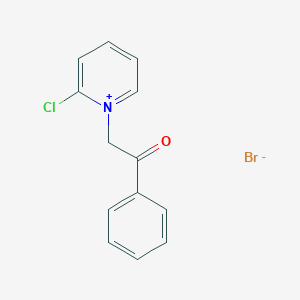
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

